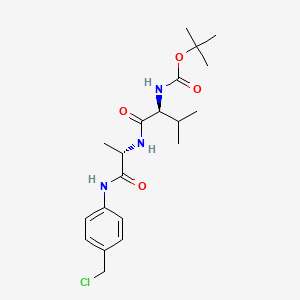

Boc-Val-Ala-PAB-Cl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

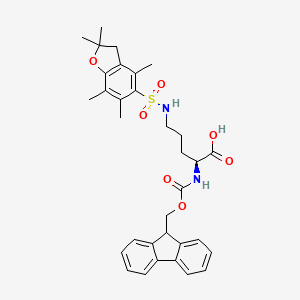

Boc-Val-Ala-PAB-Cl, also known as MFCD34180807, is primarily used as a linker in the formation of Antibody-Drug Conjugates (ADCs) . The primary target of this compound is the enzyme Cathepsin B , which is present in the lysosomes of cells .

Mode of Action

The compound interacts with its target, Cathepsin B, through a specific cleavage process . The Val-Ala dipeptide in the compound is specifically cleaved by Cathepsin B . This cleavage is a crucial step in the release of the ADC payload within the target cells .

Pharmacokinetics

The compound is designed to be highly stable in human plasma, which enhances its bioavailability . The Val-Ala dipeptide in the compound is effectively cleaved by lysosomal proteolytic enzymes, but remains stable in human plasma . This stability in the bloodstream and specificity for lysosomal cleavage is a potent strategy in ADC linker design .

Result of Action

The cleavage of this compound by Cathepsin B in the lysosome leads to the release of the ADC payload within the cell . This intracellular release of the payload allows for targeted cytotoxic action, reducing off-target effects and improving the therapeutic index .

Action Environment

The action of this compound is influenced by the cellular environment. The presence of Cathepsin B in the lysosome is crucial for the compound’s action . Furthermore, the stability of the compound in human plasma allows it to circulate and reach the target cells effectively . The compound’s design allows for specific action in the lysosomal environment, enhancing its efficacy and stability .

Biochemical Analysis

Biochemical Properties

Boc-Val-Ala-PAB-Cl interacts with various enzymes and proteins. Specifically, it is cleaved by the enzyme Cathepsin B . This interaction is crucial for the function of ADCs, as it allows the drug payload to be released only inside the cells where the enzyme is present .

Cellular Effects

The effects of this compound on cells are primarily related to its role in ADCs. Once the compound is cleaved by Cathepsin B, the drug payload is released, which can then interact with various cellular processes . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by Cathepsin B, which leads to the release of the drug payload in ADCs . This process involves binding interactions with the enzyme, leading to the activation of the enzyme and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is highly stable in human plasma, making it a potent strategy in ADC linker design . Over time, the Boc group can be deprotected under mild acidic conditions to form a free amine .

Metabolic Pathways

This compound is involved in the metabolic pathways of ADCs. It interacts with the enzyme Cathepsin B, which cleaves the compound to release the drug payload

Transport and Distribution

This compound is transported and distributed within cells as part of ADCs . It may interact with various transporters or binding proteins, and its cleavage by Cathepsin B may affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is likely within lysosomes, as this is where Cathepsin B, the enzyme that cleaves the compound, is located

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyloxycarbonyl-valyl-alanyl-4-aminobenzylchloride typically involves the following steps:

Protection of Amino Acids: The amino acids valine and alanine are protected using tert-butyloxycarbonyl (Boc) groups.

Coupling Reaction: The protected amino acids are then coupled with 4-aminobenzyl chloride using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods

In an industrial setting, the production of tert-butyloxycarbonyl-valyl-alanyl-4-aminobenzylchloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of protected amino acids and 4-aminobenzyl chloride are reacted in industrial reactors.

Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyloxycarbonyl-valyl-alanyl-4-aminobenzylchloride undergoes several types of chemical reactions:

Cleavage Reactions: The compound is specifically cleaved by lysosomal enzymes such as cathepsin B, releasing the active drug payload within the target cells.

Substitution Reactions: The chloride group in the compound can react with tertiary amines to form linked quaternary amines.

Common Reagents and Conditions

Cleavage Reactions: Typically occur under mild acidic conditions (pH 5-6) in the presence of lysosomal enzymes.

Substitution Reactions: Require the presence of tertiary amines and can be carried out at room temperature.

Major Products Formed

Cleavage Reactions: Release the active drug payload and a byproduct of the cleaved linker.

Substitution Reactions: Form quaternary amine-linked products.

Scientific Research Applications

Tert-butyloxycarbonyl-valyl-alanyl-4-aminobenzylchloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

tert-butyloxycarbonyl-valyl-citrullinyl-4-aminobenzylchloride: Another cleavable linker used in ADCs, but with a different peptide sequence.

tert-butyloxycarbonyl-valyl-alanyl-4-aminobenzylalcohol: Similar structure but with a hydroxyl group instead of a chloride group.

Uniqueness

Tert-butyloxycarbonyl-valyl-alanyl-4-aminobenzylchloride is unique due to its specific cleavage by cathepsin B, which is predominantly found in lysosomes. This specificity ensures that the drug payload is released only within the target cells, minimizing off-target effects and enhancing therapeutic efficacy .

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-1-[4-(chloromethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30ClN3O4/c1-12(2)16(24-19(27)28-20(4,5)6)18(26)22-13(3)17(25)23-15-9-7-14(11-21)8-10-15/h7-10,12-13,16H,11H2,1-6H3,(H,22,26)(H,23,25)(H,24,27)/t13-,16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHCPGVIPPEVCQ-BBRMVZONSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)CCl)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClN3O4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

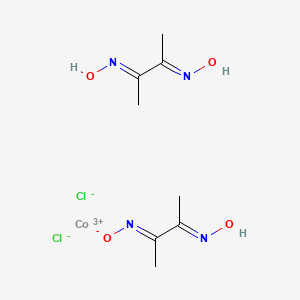

![cobalt(3+);N,N-dimethylpyridin-4-amine;(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;chloride](/img/structure/B6286273.png)

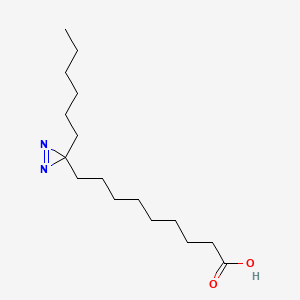

![Fmoc-L-Ser[Psi(Me,Me)Pro]-OH](/img/structure/B6286329.png)